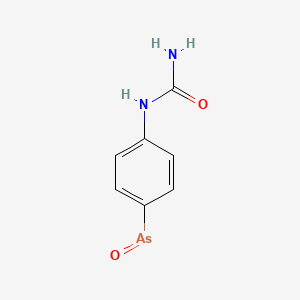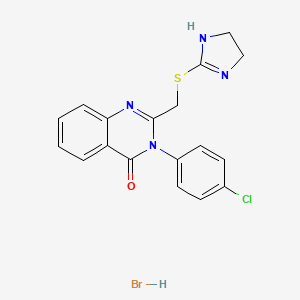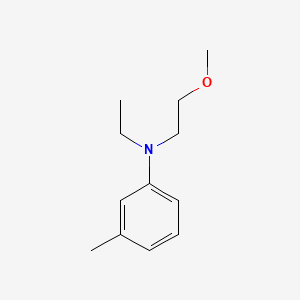
Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl- is an organic compound with the molecular formula C11H17NO. It is a derivative of benzenamine, where the amino group is substituted with an ethyl group, a 2-methoxyethyl group, and a methyl group at the 3-position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl- typically involves the alkylation of benzenamine derivatives. One common method is the reaction of 3-methylbenzenamine with ethyl bromide and 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.
Major Products Formed
Oxidation: Nitrobenzenes
Reduction: Amines
Substitution: Halogenated benzenes
科学研究应用
Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
- Benzenamine, N-ethyl-N-(2-methoxyethyl)-
- Benzenamine, N-ethyl-N-methyl-
- Benzenamine, N-(2-methoxyethyl)-3-methyl-
Uniqueness
Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl- is unique due to the presence of both ethyl and 2-methoxyethyl groups on the amino nitrogen, along with a methyl group at the 3-position of the benzene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
56773-61-6 |
|---|---|
分子式 |
C12H19NO |
分子量 |
193.28 g/mol |
IUPAC 名称 |
N-ethyl-N-(2-methoxyethyl)-3-methylaniline |
InChI |
InChI=1S/C12H19NO/c1-4-13(8-9-14-3)12-7-5-6-11(2)10-12/h5-7,10H,4,8-9H2,1-3H3 |
InChI 键 |
QCQGUVVRXARGPG-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCOC)C1=CC=CC(=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


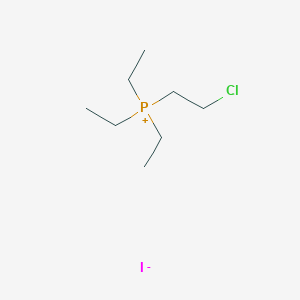
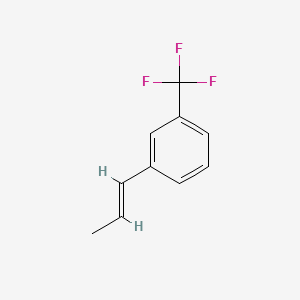
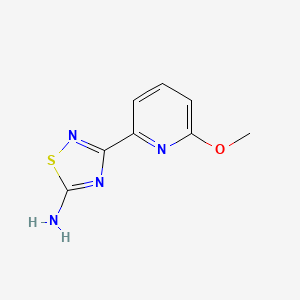
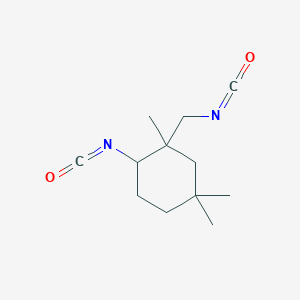
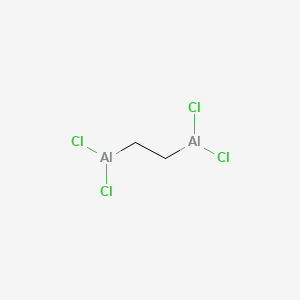
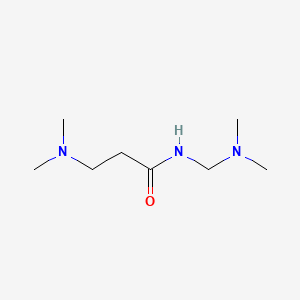
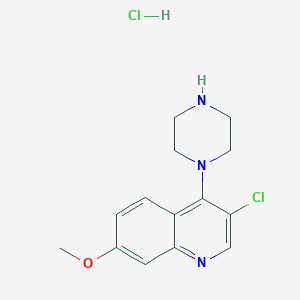
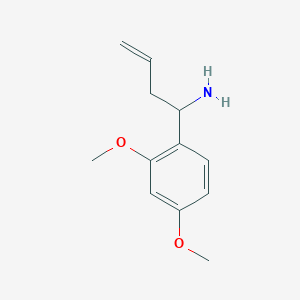
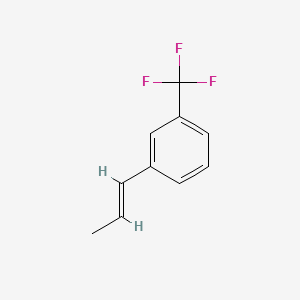
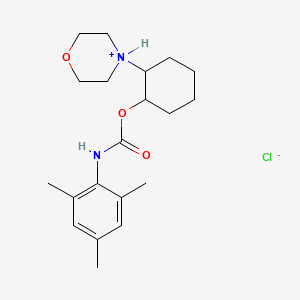
![3-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol](/img/structure/B13750141.png)
